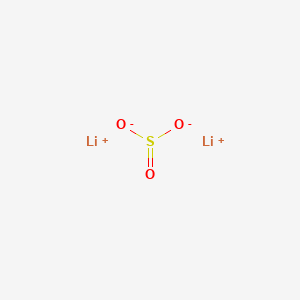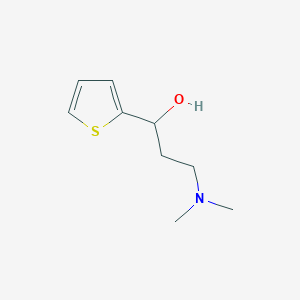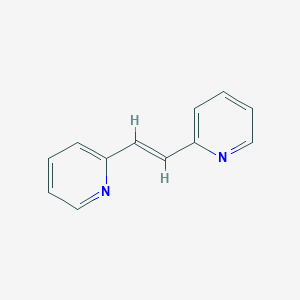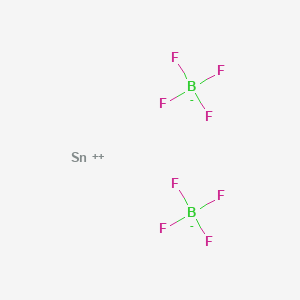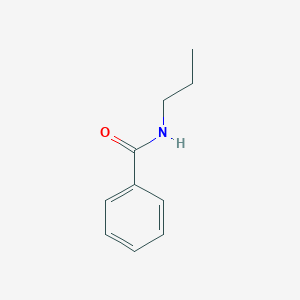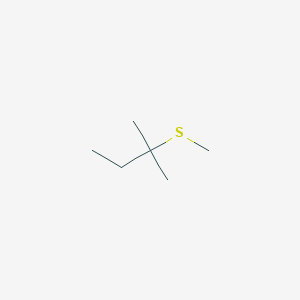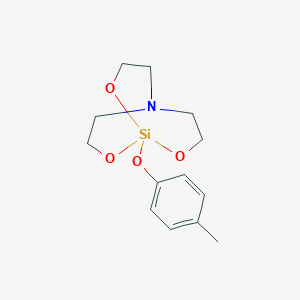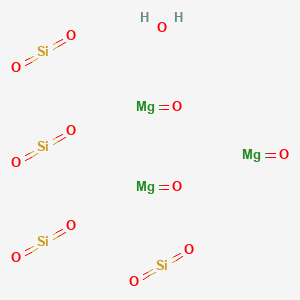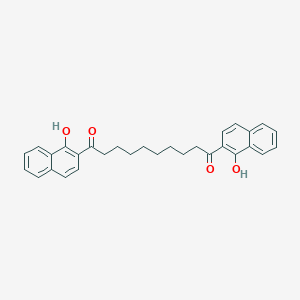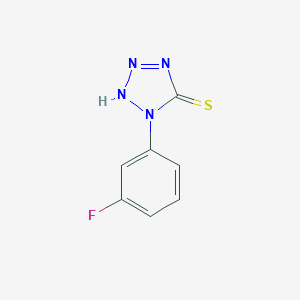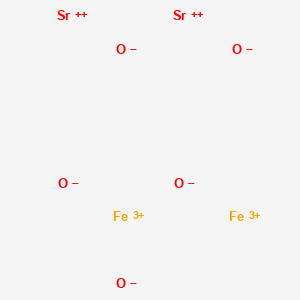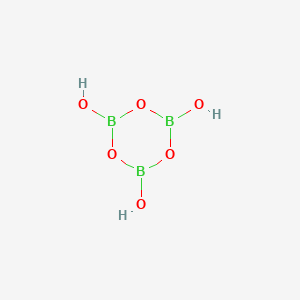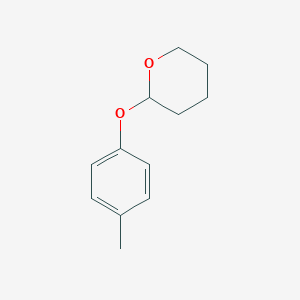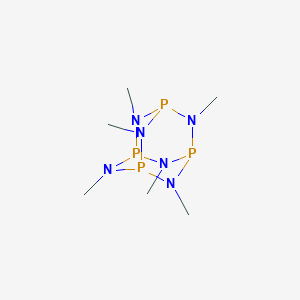
2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as HATU or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate. It is a highly efficient coupling reagent used in peptide synthesis.
Mecanismo De Acción
HATU is a highly reactive coupling reagent that acts as a source of uronium ions. The uronium ions react with the amino group of the peptide to form an activated intermediate, which then reacts with the carboxylic acid group of the incoming amino acid. This reaction results in the formation of a peptide bond. HATU is highly efficient in peptide synthesis due to its ability to activate the carboxylic acid group without the need for additional activators.
Efectos Bioquímicos Y Fisiológicos
HATU is a synthetic compound that does not have any direct biochemical or physiological effects. However, its use in peptide synthesis has led to the development of several peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of HATU in peptide synthesis offers several advantages over other coupling reagents. It is highly efficient, requiring only a small amount of reagent to achieve complete coupling. It is also easy to handle and has a long shelf life. However, HATU is not suitable for all types of peptides and may not be effective in some cases. It also has a high cost compared to other coupling reagents.
Direcciones Futuras
There are several future directions for the use of HATU in scientific research. One area of interest is the development of new peptide-based drugs and therapeutics. Peptides synthesized using HATU have shown promising results in preclinical studies, and further research is needed to determine their efficacy in clinical trials. Another area of interest is the development of new coupling reagents that are more efficient and cost-effective than HATU. Researchers are also exploring the use of HATU in the synthesis of other biomolecules, such as nucleic acids and carbohydrates.
Métodos De Síntesis
The synthesis of HATU involves the reaction of N,N,N′,N′-tetramethyluronium tetrafluoroborate with 7-azabenzotriazole in the presence of triethylamine. The reaction yields HATU as a white crystalline solid. The synthesis method is simple and efficient, making HATU a popular choice for peptide synthesis.
Aplicaciones Científicas De Investigación
HATU has found extensive applications in scientific research, particularly in the field of peptide synthesis. It is a highly efficient coupling reagent that facilitates the formation of peptide bonds. HATU is widely used in the synthesis of peptides and peptide derivatives, including cyclic peptides, peptide nucleic acids, and peptide conjugates. It is also used in the synthesis of small molecule drugs and natural products.
Propiedades
Número CAS |
10369-17-2 |
|---|---|
Nombre del producto |
2,4,6,8,9,10-Hexaaza-1,3,5,7-tetraphosphaadamantane, 2,4,6,8,9,10-hexamethyl- |
Fórmula molecular |
C6H18N6P4 |
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
2,4,6,8,9,10-hexamethyl-2,4,6,8,9,10-hexaza-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H18N6P4/c1-7-13-8(2)15-10(4)14(7)11(5)16(9(13)3)12(15)6/h1-6H3 |
Clave InChI |
NJJCJUBTDUJGMI-UHFFFAOYSA-N |
SMILES |
CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C |
SMILES canónico |
CN1P2N(P3N(P1N(P(N2C)N3C)C)C)C |
Otros números CAS |
10369-17-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
